molecular formula C21H20N4O3S2 B2582438 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 477735-28-7

2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2582438
CAS RN: 477735-28-7
M. Wt: 440.54
InChI Key: UTIBLJCMBONZEA-YBEGLDIGSA-N
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Description

2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have been investigated for their potential antimicrobial activity. One study synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which showed promising biological activity against both gram-positive and gram-negative bacteria as well as fungal strains, indicating a broad spectrum of antimicrobial properties (El Azab & Abdel-Hafez, 2015).

Anticancer Potential

Further research into pyrimidine linked pyrazole heterocyclics, which are structurally related to the compound , revealed insecticidal and antibacterial potential. This suggests potential applications in developing new treatments or preventive solutions against various pests and microbial infections, which could indirectly contribute to cancer prevention by targeting conditions that may lead to cancer (Deohate & Palaspagar, 2020).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

A study on N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs, which shares a similar heterocyclic core with the compound , demonstrated potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase. This highlights the potential of such compounds in the development of antitumor agents, showcasing the versatility of pyrimidin-4-one derivatives in therapeutic applications (Gangjee et al., 2005).

Histone Lysine Demethylase Inhibition

Compounds bearing the pyrido[3,4-d]pyrimidin-4(3H)-one framework have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. This suggests their use in epigenetic modulation, which is a promising area for therapeutic intervention in various diseases, including cancer (Bavetsias et al., 2016).

properties

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)12-25-20(27)16(30-21(25)29)10-15-18(22-11-14-6-5-9-28-14)23-17-7-3-4-8-24(17)19(15)26/h3-10,13,22H,11-12H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBLJCMBONZEA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

477735-28-7
Record name 2-[(2-FURYLMETHYL)AMINO]-3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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